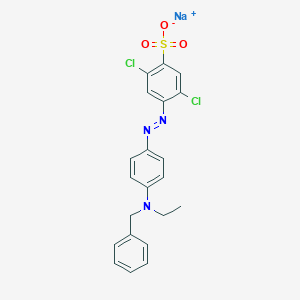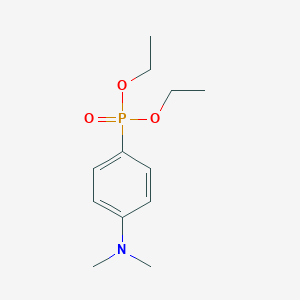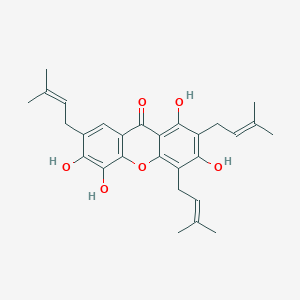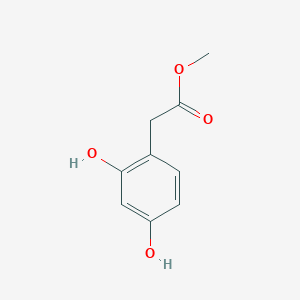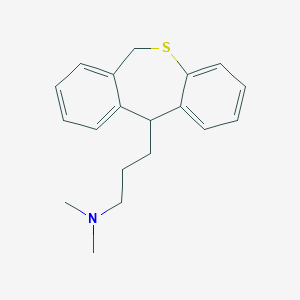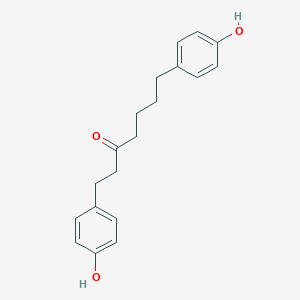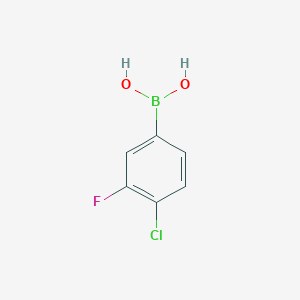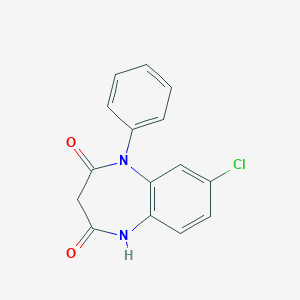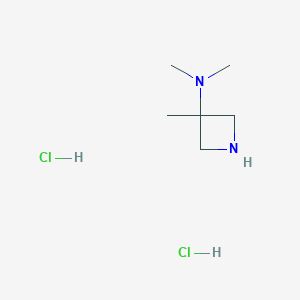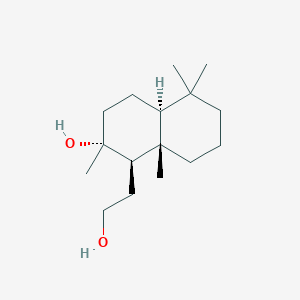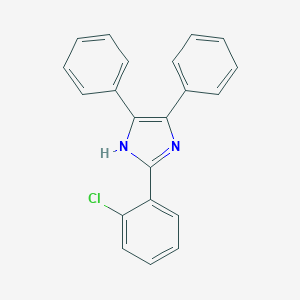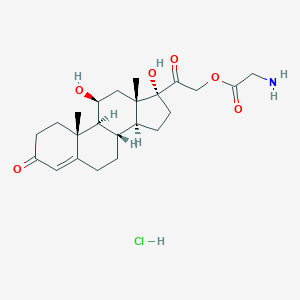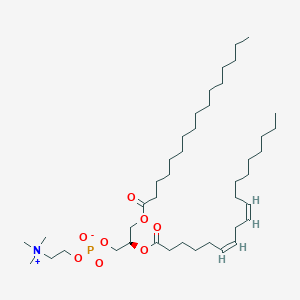
1-hexadecanoyl-2-(6Z,9Z-octadecadienoyl)-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hexadecanoyl-2-(6Z,9Z-octadecadienoyl)-sn-glycero-3-phosphocholine, commonly known as POPC, is a type of phospholipid that is found in the cell membranes of various organisms. This compound has gained significant attention in the scientific community due to its unique biochemical and physiological properties.
Aplicaciones Científicas De Investigación
Critical Micellar Concentration and Physical Properties
- The critical micellar concentration of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its analogs, including 1-hexadecanoyl derivatives, has been studied. These compounds are usually present as monomolecular species in biological studies, suggesting that their varied biological activities cannot be explained by their physical parameter of micellar concentration alone (Kramp et al., 1984).
Synthesis and Characterization
- Novel methods for synthesizing delta 5,9 fatty acids and corresponding phospholipids, including 1-hexadecanoyl-2-[(5Z,9Z)-5,9-eicosadienoyl]-sn-glycero-3-phosphocholine, have been developed. These syntheses provide ample material for further structural and stereochemical analysis (Carballeira et al., 1999).
Chemical Modification and Derivatives
- A study on the synthesis of a diacylglycerophosphocholine hydroperoxide using lipoxygenase and lipase demonstrates the chemical versatility of these compounds and their potential for creating specific derivatives for various applications (Baba et al., 1990).
Lipid Mixing and Membrane Properties
- Research into the mixing properties and phase transitions of phosphatidylcholine and fatty acids with diene groups highlights the significance of these lipids in understanding membrane dynamics and interactions (Hasegawa et al., 1991).
Biological and Toxicological Properties
- The synthesis of arsenic-containing phosphatidylcholines like 1-O-hexadecanoyl-2-O-((15-(dimethylarsinoyl)pentadecanoyl)oxy)-sn-glycero-3-phosphocholine, discovered in herring caviar, opens doors to studying the biological and toxicological properties of arsenolipids in food (Guttenberger et al., 2017).
Phospholipid Synthesis and Biological Activity
- The synthesis and biological activities of phosphocholine derivatives, including their effects on exocrine glands and potential for hemolytic and fusogenic activity, show the diverse biological implications of these compounds (Nuhn et al., 1982).
Vesicle Formation and Polymerization
- Studies on the polymerization and reconstitution of phospholipid vesicles, like those made from 1,2-Bis(2,4-octadecadienoyl)-sn-glycero-3-phosphocholine, contribute to our understanding of lipid bilayer dynamics and the potential for creating stable vesicular structures (Takeoka et al., 1995).
Sensory Applications and Interactions with Small Molecules
- Research on the interactions of small molecules with lipid membranes, as demonstrated in studies with tetracaine, provides insights into the potential for using these lipids in drug development and analysis (Huang et al., 2013).
Propiedades
Número CAS |
130614-06-1 |
|---|---|
Nombre del producto |
1-hexadecanoyl-2-(6Z,9Z-octadecadienoyl)-sn-glycero-3-phosphocholine |
Fórmula molecular |
C42H80NO8P |
Peso molecular |
758.1 g/mol |
Nombre IUPAC |
[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z)-octadeca-6,9-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,25,27,40H,6-19,22-24,26,28-39H2,1-5H3/b21-20-,27-25-/t40-/m1/s1 |
Clave InChI |
NVWYLRLKCCCUBZ-PNKFPDHGSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C\C/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCCCCCCCC |
Sinónimos |
1-palmitoyl-2-isolinoleoyl phosphatidylcholine PiLPC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B161263.png)
